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Oxybutynin Related Compound C-d3

Cat. No.: B1159497
M. Wt: 346.48
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Description

Contextualization of Pharmaceutical Impurities and Related Substances in Drug Development

In the pharmaceutical industry, an impurity is defined as any component present in a drug substance or final drug product that is not the intended chemical entity. gmpinsiders.comuspnf.com These substances can originate from various sources, including the manufacturing process, degradation of the drug over time, or interactions between different ingredients. aquigenbio.com Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control and monitoring of impurities to minimize potential risks to patient health, which can range from reduced drug potency to adverse toxicological effects. gmpinsiders.comaquigenbio.com

Impurities are broadly categorized into three main types:

Organic Impurities: These are substances structurally related to the drug and can emerge during synthesis, purification, or storage. gmpinsiders.com They may include starting materials, by-products, intermediates, and degradation products. uspnf.com

Inorganic Impurities: These can arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. gmpinsiders.com

Residual Solvents: These are organic liquids used during the synthesis of a drug substance. uspnf.com

Identification of Oxybutynin (B1027) Related Compound C-d3 as a Specific Deuterated Related Compound

Oxybutynin is a medication used to treat overactive bladder. nih.gov As with any pharmaceutical, its synthesis can result in the formation of related compounds or impurities. Oxybutynin Related Compound C is an identified impurity of oxybutynin. pharmaffiliates.comsigmaaldrich.com

Oxybutynin Related Compound C-d3 is the deuterated form of this specific impurity. pharmaffiliates.com Its primary application is as a labeled internal standard for the accurate quantification of Oxybutynin Related Compound C in pharmaceutical preparations. pharmaffiliates.com The introduction of three deuterium (B1214612) atoms provides a distinct mass signature that allows it to be differentiated from the non-labeled compound in mass spectrometry analysis.

Below is a table detailing the chemical information for this compound.

PropertyValue
Analyte Name This compound
Molecular Formula C₂₁D₃H₂₆NO₃
Molecular Weight 346.478
IUPAC Name 4-[ethyl(trideuteriomethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Applications Labeled internal standard for the quantification of Oxybutynin Related Compound C. pharmaffiliates.com

This interactive table provides a concise summary of the key identifiers for this specific deuterated compound.

Strategies for the Chemical Synthesis of Oxybutynin Related Compounds

The synthesis of this compound is predicated on the established synthetic routes for oxybutynin and its analogs. These routes typically involve the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a substituted butynyl alcohol.

The synthesis of the non-deuterated scaffold of Oxybutynin Related Compound C, which is 4-(ethyl(methyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, generally follows a convergent approach. vivanls.comaxios-research.com A key intermediate is 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which can be prepared via several methods, including the reaction of phenylglyoxylic acid with cyclohexylmagnesium bromide. mdpi.com

The second key component is the N-substituted 4-aminobut-2-yn-1-ol. For Oxybutynin Related Compound C, this would be 4-(ethyl(methyl)amino)but-2-yn-1-ol. The synthesis of this intermediate can be achieved through a Mannich-type reaction involving propargyl alcohol, formaldehyde, and N-ethylmethylamine.

The final step in the synthesis of the non-deuterated analog is the coupling of these two fragments. This is typically an esterification reaction, which can be accomplished using various coupling agents or by converting the carboxylic acid to a more reactive species such as an acid chloride.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Non-Deuterated Oxybutynin Related Compound C

Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid: Phenylglyoxylic acid is reacted with cyclohexylmagnesium bromide.

Synthesis of 4-(ethyl(methyl)amino)but-2-yn-1-ol: Propargyl alcohol, formaldehyde, and N-ethylmethylamine undergo a Mannich reaction.

Esterification: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(ethyl(methyl)amino)but-2-yn-1-ol are coupled to form the final product.

For the synthesis of this compound, the deuterium atoms are incorporated into the N-methyl group. Therefore, a deuterated precursor is required. The most logical precursor for this purpose is trideuteromethylamine (CD3NH2) or a suitable derivative.

The synthesis of the deuterated amino alcohol, 4-(ethyl(trideuteromethyl)amino)but-2-yn-1-ol, would proceed similarly to its non-deuterated counterpart, but with the substitution of N-ethylmethylamine with N-ethyl-N-(trideuteromethyl)amine. This deuterated secondary amine can be prepared by the alkylation of ethylamine (B1201723) with a trideuteromethylating agent, such as trideuteromethyl iodide (CD3I).

Table 1: Key Precursors for the Synthesis of this compound

PrecursorStructureRole in Synthesis
2-cyclohexyl-2-hydroxy-2-phenylacetic acidC₁₄H₁₈O₃Carboxylic acid component for esterification
Propargyl alcoholC₃H₄OBuilding block for the butynyl alcohol
FormaldehydeCH₂OReagent for the Mannich reaction
N-ethyl-N-(trideuteromethyl)amineC₃H₆D₃NDeuterated amine for the Mannich reaction

Precision Deuterium Labeling Techniques for Oxybutynin Scaffolds

The introduction of deuterium at a specific molecular position requires careful selection of reagents and reaction conditions to ensure high isotopic purity and prevent scrambling of the label.

Site-specific deuteration in the case of this compound is achieved by using a deuterated building block in the synthesis. The use of N-ethyl-N-(trideuteromethyl)amine in the Mannich reaction ensures that the three deuterium atoms are located exclusively on the N-methyl group. This method is highly efficient for site-specific labeling as the C-D bonds are not typically labile under the reaction conditions for the subsequent steps.

An alternative, though less direct, approach could involve the synthesis of the corresponding N-desmethyl analog followed by deuteromethylation using a deuterated methylating agent. However, building the deuterated moiety in from the start is generally a more convergent and controlled strategy.

The isotopic purity of the final product, this compound, is directly dependent on the isotopic purity of the deuterated precursor, N-ethyl-N-(trideuteromethyl)amine. Commercially available trideuteromethyl iodide often has an isotopic purity of 99.5% or higher, which translates to a high isotopic purity in the final product.

Mass spectrometry is the primary analytical technique used to confirm the isotopic purity and distribution of deuterium in the final compound. The molecular ion peak in the mass spectrum of this compound would be expected to be three mass units higher than that of the non-deuterated analog.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Oxybutynin Related Compound CC₂₁H₂₉NO₃343.46344.22
This compoundC₂₁H₂₆D₃NO₃346.48347.24

Optimization of Synthetic Yields and Isotopic Enrichment

The optimization of the synthetic route involves maximizing the chemical yield of each step while maintaining high isotopic enrichment. For the key deuteration step, the Mannich reaction, reaction conditions such as temperature, solvent, and reaction time would be optimized to ensure efficient incorporation of the N-ethyl-N-(trideuteromethyl)amine.

Properties

Molecular Formula

C₂₁H₂₆D₃NO₃

Molecular Weight

346.48

Origin of Product

United States

Role and Research Applications in Impurity Profiling and Quality Control

Elucidation of Degradation Pathways of Oxybutynin (B1027) Leading to Related Compounds

The study of oxybutynin's degradation is crucial for establishing its stability profile and ensuring proper storage conditions. Oxybutynin is known to be metabolized in the liver and gut wall, primarily by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.comnih.govfda.gov This metabolic process leads to the formation of various byproducts, including the pharmacologically active N-desethyloxybutynin and the inactive phenylcyclohexylglycolic acid. nih.govfda.gov

Research into the degradation pathways of oxybutynin helps in identifying potential impurities that can arise during manufacturing, storage, or even within the body. While direct studies detailing the degradation of oxybutynin specifically into Related Compound C are not prevalent in the public domain, the general understanding of its metabolic and chemical breakdown provides a framework for such investigations. The use of isotopically labeled compounds like Oxybutynin Related Compound C-d3 would be invaluable in such studies, allowing researchers to trace the formation of this specific impurity.

This compound as an Internal Standard in Quantitative Analytical Methods

One of the most significant applications of this compound is its use as an internal standard in quantitative analytical techniques. Its chemical properties are nearly identical to the non-deuterated Oxybutynin Related Compound C, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished in mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements. In this method, a known amount of the isotopically labeled compound, in this case, this compound, is added to a sample containing the unlabeled analyte (Oxybutynin Related Compound C). The ratio of the two compounds is then measured by a mass spectrometer. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is compensated for by a proportional loss of the internal standard. This results in a highly accurate quantification of the impurity.

The use of this compound as an internal standard significantly enhances the accuracy of quantifying not only Oxybutynin Related Compound C but also the parent drug, oxybutynin, and its other metabolites and impurities. pharmaffiliates.com By providing a reliable reference point, it corrects for variations in sample handling, instrument response, and matrix effects, which can all introduce errors into the quantification process. This is particularly important in complex biological matrices where such effects are more pronounced.

Research into the Formation and Control of Impurities in Pharmaceutical Processes

Ensuring the purity of a drug product is a critical aspect of pharmaceutical manufacturing. Research in this area focuses on identifying the sources of impurities and developing strategies to control their formation.

Impurities can be introduced at various stages of the drug manufacturing process, including the synthesis of the active pharmaceutical ingredient (API), formulation of the final dosage form, and packaging. Oxybutynin Related Compound C is recognized as a process-related impurity of oxybutynin. clearsynth.com Research in this area involves using analytical standards like Oxybutynin Related Compound C and its deuterated counterpart to develop and validate analytical methods for their detection and quantification. clearsynth.com These methods are then used to monitor the manufacturing process and ensure that the levels of this impurity remain within acceptable limits as defined by regulatory bodies like the United States Pharmacopeia (USP). sigmaaldrich.comusp.org

Stability studies are conducted to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf life and recommended storage conditions for a pharmaceutical product.

The analysis of degradation products is a key component of stability testing. Methods for the quantitative determination of oxybutynin hydrochloride in the presence of its degradation products have been developed using techniques like UV spectrophotometry, chemometry, and HPTLC-densitometry. nih.gov While these studies may not specifically focus on Oxybutynin Related Compound C, the principles and methodologies are applicable. The availability of a stable isotope-labeled standard like this compound would be highly beneficial for such stability-indicating methods, allowing for more accurate and reliable tracking of this specific degradant over time.

Implications for Pharmaceutical Reference Standard Development and Certification

The use of this compound has profound implications for the development and certification of pharmaceutical reference standards, which are highly characterized materials used as a benchmark for quality control testing.

The development of a pharmaceutical reference standard is a rigorous process that involves extensive characterization to confirm its identity, purity, and potency. For an isotopically labeled standard like this compound, this process includes additional complexities. The synthesis must be carefully controlled to ensure the precise location and number of deuterium atoms. The isotopic enrichment, or the percentage of molecules that contain the deuterium label, must be high and accurately determined.

Certification of such a standard by pharmacopeial bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) requires comprehensive data demonstrating its suitability for its intended analytical purpose. sigmaaldrich.comsigmaaldrich.comuspnf.com This includes data on its chemical and isotopic purity, stability, and characterization by various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary application of this compound as a reference standard is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. nih.govnih.govresearchgate.net In this role, a known amount of the deuterated standard is added to the sample containing the non-labeled Oxybutynin Related Compound C. Because the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. aptochem.com

However, due to their mass difference, they are easily distinguished by the mass spectrometer. Any variations or losses during the analytical process will affect both compounds equally. By comparing the signal of the analyte (Oxybutynin Related Compound C) to the signal of the internal standard (this compound), a highly accurate and precise quantification can be achieved, correcting for potential matrix effects and procedural errors. clearsynth.comscioninstruments.comkcasbio.com This enhanced accuracy and reliability are critical for ensuring that the levels of impurities in the final drug product are within the strict limits set by regulatory authorities like the International Council for Harmonisation (ICH). edqm.euich.org

The availability of a certified deuterated reference standard like this compound simplifies method development and validation for pharmaceutical manufacturers. It allows for the establishment of robust and reproducible analytical procedures for routine quality control of Oxybutynin. The use of such standards is often a key requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs).

Data Tables

Table 1: Chemical Identity of Compounds

Compound NameIUPAC NameMolecular Formula
Oxybutynin4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetateC₂₂H₃₁NO₃
Oxybutynin Related Compound C4-(Ethyl(methyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetateC₂₁H₂₉NO₃
This compound4-(Ethyl(methyl-d3)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetateC₂₁H₂₆D₃NO₃

Future Research Directions and Methodological Advancements

Development of Novel Deuteration Methodologies for Complex Related Compounds

The synthesis of complex deuterated molecules like Oxybutynin (B1027) Related Compound C-d3 with high isotopic purity and regioselectivity remains a significant challenge. Future research must focus on developing more efficient and scalable deuteration methodologies. Current methods, such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, often require harsh conditions or expensive catalysts, and can result in isotopic scrambling.

Advancements in this area are moving towards milder and more selective techniques. Visible-light photocatalysis, for instance, has emerged as a promising platform for deuterating organic molecules under gentle conditions. tutorchase.com The development of novel catalytic systems, including those based on earth-abundant metals or even metal-free ionic liquids, could provide more cost-effective and sustainable routes for the synthesis of Oxybutynin Related Compound C-d3. wikipedia.org Furthermore, flow chemistry systems are being explored to offer better control over reaction parameters, leading to higher yields and isotopic enrichment, while also enhancing safety and scalability. ansto.gov.au

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Photocatalytic Deuteration Mild reaction conditions, high site-selectivity, use of inexpensive deuterium (B1214612) sources. tutorchase.comDevelopment of photosensitizers tailored for specific C-H bond activation in the Oxybutynin scaffold.
Ionic Liquid Catalysis Can facilitate H/D exchange with high efficiency under specific conditions. wikipedia.orgDesigning ionic liquids that enhance substrate solubility and catalytic activity for the target molecule.
Flow Chemistry Synthesis Improved reaction control, scalability, and safety; potential for higher isotopic purity. ansto.gov.auOptimization of reactor design and conditions for continuous deuteration processes.
Late-Stage H/D Exchange Reduces cost and complexity by introducing deuterium at the end of the synthesis. salamandra.netDiscovery of highly selective catalysts (e.g., Iridium-based) for specific C-H bonds.

Advanced Analytical Techniques for Ultra-Trace Detection and Isotopic Profiling

The presence of even trace amounts of isotopic and other impurities can significantly impact the safety and efficacy of a deuterated drug. Therefore, the development of advanced analytical techniques capable of ultra-trace detection and precise isotopic profiling of this compound is crucial.

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for this purpose. acs.orgrsc.org It allows for the accurate determination of isotopic purity and the identification of isotopologues (molecules that differ only in their isotopic composition). nih.gov Future advancements will likely focus on improving ionization efficiency and data processing algorithms to lower detection limits into the parts-per-billion range. Tandem mass spectrometry (MS/MS) can further provide structural information, helping to confirm the exact position of deuterium labeling. ansto.gov.au

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While proton NMR is limited for highly deuterated compounds, Deuterium (²H) NMR can directly probe the deuterated sites, confirming the position of the label and quantifying enrichment. wikipedia.orgsigmaaldrich.com The development of higher field magnets and cryoprobe technology will continue to enhance the sensitivity and resolution of NMR, making it possible to analyze ever smaller quantities of material. A combined strategy using both HR-MS and NMR provides a comprehensive characterization of the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Technique Application for this compound Future Advancements
LC-HR-MS Quantification of isotopic purity, identification of isotopologues and non-isotopic impurities. acs.orgrsc.orgImproved sensitivity for sub-nanogram level detection, advanced software for automated data analysis. nih.gov
Tandem MS (MS/MS) Structural confirmation of the deuterated compound and its fragments, localization of deuterium labels. ansto.gov.auNew fragmentation techniques for more detailed structural elucidation of complex molecules.
Deuterium NMR (²H NMR) Direct confirmation of deuteration sites, quantification of isotopic enrichment at specific positions. wikipedia.orgsigmaaldrich.comHigher field strengths and enhanced probe sensitivity for analyzing smaller sample sizes with greater resolution.
Isotope Ratio MS (IRMS) Provides high-precision measurements of isotopic signatures, useful for origin and batch-to-batch consistency checks. thermofisher.comMiniaturization and increased accessibility of IRMS instrumentation for routine quality control.

Computational Chemistry Approaches for Predicting Related Compound Formation and Deuterium Exchange

Computational chemistry is poised to revolutionize the development of deuterated compounds by enabling the prediction of reaction outcomes and impurity profiles. By modeling molecular structures and reaction pathways, researchers can gain insights that guide experimental work, saving time and resources. jstar-research.com

For this compound, quantum chemical calculations based on Density Functional Theory (DFT) can be used to predict sites within the molecule that are most susceptible to degradation or side reactions, thus anticipating the formation of related compounds. mdpi.com These models can identify the most reactive C-H bonds, guiding the design of selective deuteration strategies.

Integration of Multi-Omics Data in Chemical Process Understanding (e.g., chemometrics)

Understanding and controlling the manufacturing process of a deuterated API and its related compounds requires the analysis of large, complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for process understanding and optimization. ijpsjournal.comnih.gov

By integrating data from various analytical techniques—such as near-infrared (NIR), Fourier-transform infrared (FTIR), and HPLC—chemometric models can monitor a synthesis in real-time. scispace.com For the production of this compound, this approach could be used to track the progress of the deuteration reaction, monitor the formation of impurities, and ensure batch-to-batch consistency. Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can identify critical process parameters that have the most significant impact on product quality and yield. researchgate.net

While "multi-omics" typically refers to the analysis of biological systems (genomics, proteomics, etc.), the underlying principle of integrating multiple data sources for a holistic understanding is directly applicable. nih.gov In a chemical context, this can be viewed as integrating spectroscopic, chromatographic, and process parameter data to create a comprehensive digital twin of the manufacturing process, enabling predictive control and quality assurance.

Addressing Regulatory Science Challenges for Deuterated Impurities and Reference Materials

The regulatory landscape for deuterated compounds is still evolving. While the FDA may consider a deuterated drug a new chemical entity, providing opportunities for market exclusivity, there are no specific guidelines for the control of deuterated impurities. salamandra.netmusechem.com Currently, regulatory submissions often rely on existing ICH guidelines such as Q3A (Impurities in New Drug Substances) and Q3D (Elemental Impurities). ich.orgwindpress.info

A major challenge is the qualification of deuterated impurities like this compound. Regulators require evidence that these impurities are not toxic, which can be difficult to provide without dedicated toxicological studies. This creates a need for clear regulatory guidance on acceptable levels of isotopologues and other deuterated impurities. researchgate.net

Another significant hurdle is the development and certification of reference materials. High-purity, well-characterized standards of this compound are essential for the validation of analytical methods used in quality control. tandfonline.com However, synthesizing these standards with near-perfect isotopic purity is often difficult and costly. researchgate.net Future efforts must focus on establishing clear protocols for the characterization of deuterated reference standards and defining acceptable levels of the corresponding non-deuterated compound within the standard. Collaboration between industry, academia, and regulatory agencies will be crucial to developing a science-based framework for the synthesis, analysis, and control of deuterated compounds and their impurities. sci-hub.ru

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Oxybutynin Related Compound C-d3 in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 220 nm is commonly employed. Optimize parameters using a C18 column (4.6 mm × 15 cm, packing L11) and a flow rate of 1.5 mL/min, as described in pharmacopeial protocols for oxybutynin-related impurities . System suitability tests should ensure resolution (R ≥ 1.5) between the deuterated compound and its non-deuterated counterpart.
  • Data Validation : Validate specificity, linearity (R² ≥ 0.995), and precision (RSD ≤ 3% for replicate injections) using USP reference standards .

Q. How can researchers synthesize this compound with isotopic purity ≥ 95%?

  • Synthesis Strategy : Use hydrogen-deuterium exchange reactions targeting the methyl or ethyl groups in the parent compound. Employ catalysts like palladium-on-carbon in deuterated solvents (e.g., D₂O or CD₃OD). Monitor deuteration efficiency via mass spectrometry .
  • Quality Control : Confirm isotopic purity using nuclear magnetic resonance (¹H-NMR) to assess residual proton signals and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for isotopic distribution .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

  • Protocol : Conduct accelerated stability studies by exposing the compound to pH 1–9 buffers at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation products using HPLC-UV and LC-MS. Compare degradation pathways to non-deuterated analogs to assess isotopic effects .
  • Data Interpretation : Use Arrhenius kinetics to predict shelf-life. For example, if degradation at 25°C follows first-order kinetics (k = 0.0015/day), the shelf-life (t₉₀) is ~60 days.

Q. How can researchers resolve contradictions in reported binding affinities of this compound to muscarinic receptors?

  • Approach : Cross-validate findings using orthogonal assays:

  • Radioligand Binding Assays : Compare displacement of [³H]-N-methyl-scopolamine in cell membranes.
  • Functional Assays : Measure intracellular calcium flux in CHO cells expressing M3 receptors.
  • Computational Modeling : Perform molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .
    • Troubleshooting : Ensure consistent buffer ionic strength and receptor expression levels across labs to minimize variability .

Q. What strategies are recommended for using this compound as an internal standard in pharmacokinetic studies?

  • LC-MS/MS Method Development : Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) and fragmentor voltage (90–120 V) to distinguish the deuterated compound from endogenous metabolites.
  • Validation : Demonstrate matrix effects < 15% and recovery rates ≥ 85% in plasma samples. Use a calibration curve spanning 1–1000 ng/mL with a weighting factor of 1/x² .

Methodological Considerations

Q. How should researchers design experiments to investigate the metabolic pathways of this compound?

  • In Vitro Models : Use human liver microsomes (HLMs) supplemented with NADPH. Identify phase I metabolites (e.g., hydroxylation, N-dealkylation) via ultra-high-performance LC (UHPLC)-QTOF-MS.
  • Isotope Tracing : Co-administer ¹⁴C-labeled parent compound to quantify metabolite formation rates. Compare metabolic clearance (CLₘ) between deuterated and non-deuterated forms .

Data Presentation Guidelines

  • Tables : Include retention times, resolution values, and degradation kinetics in the main text. Raw chromatograms and spectral data belong in appendices .
  • Figures : Use high-resolution chromatograms with annotated peaks (e.g., "this compound, tᵣ = 8.2 min") and error bars for replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.